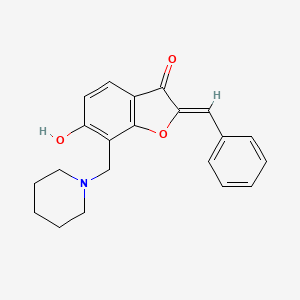

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one, also known as PBOX-15, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PBOX-15 has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research and development.

Applications De Recherche Scientifique

PET Probe Development for Enzyme Imaging

(Gao, Wang, Miller, & Zheng, 2013) explored the development of a PET probe for imaging of the enzyme PIM1, a kinase inhibitor, utilizing a derivative of the benzofuran compound. This research highlights the potential of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one in medical imaging and diagnostic applications.

Antimicrobial Applications

The study by (Ovonramwen, Owolabi, & Oviawe, 2019) synthesized a related compound, examining its antimicrobial activities. This research indicates the compound's utility in developing new antimicrobial agents.

CB2 Receptor Agonist Synthesis

(Luo & Naguib, 2012) focused on synthesizing a selective CB2 receptor agonist, derived from a similar benzofuran structure. This signifies the compound's relevance in neuropharmacological research, particularly in the context of cannabinoid receptor studies.

Synthesis and Reaction Studies

Studies such as those by (Topuzyan et al., 2013) and (Ezzatzadeh & Hossaini, 2018) have contributed to understanding the synthetic pathways and reactions involving benzofuran derivatives. These insights are crucial for the development of new synthetic methods and compounds in pharmaceutical and chemical research.

Receptor Ligand Development

Research by (Maier & Wünsch, 2002) and (Abdel‐Aziz & Mekawey, 2009) have shown that derivatives of benzofurans, including structures similar to the compound , have potential as receptor ligands. This application is significant in the development of new drugs targeting specific receptors in the body.

Enzyme Metabolism and Drug Development

(Hvenegaard et al., 2012) investigated the metabolism of a novel antidepressant, revealing the role of enzymes in drug metabolism. Such studies help in understanding how similar compounds might be metabolized in the human body, guiding drug development processes.

Mécanisme D'action

Target of Action

GNF-Pf-515, also known as (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, pfmfr3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-515 as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

It is known that the compound has a mitochondrial mechanism of action . A dihydroorotate dehydrogenase rescue assay using transgenic parasite lines indicated a different mechanism of action for both MMV085203 and GNF-Pf-515 than the direct inhibition of cytochrome bc1 .

Result of Action

The result of GNF-Pf-515’s action is the killing of both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range . The compound’s action leads to resistance in parasites, with all 17 resistant clones acquiring nonsynonymous mutations in the gene encoding pfmfr3 .

Propriétés

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKUOWSOZHXCPL-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![8,10-dimethyl-N-(3-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2910594.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)

![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)